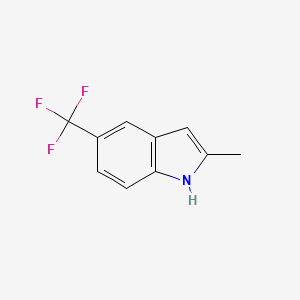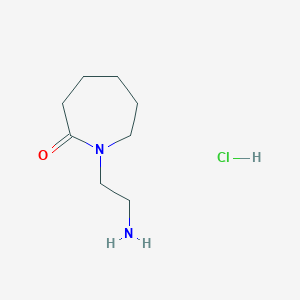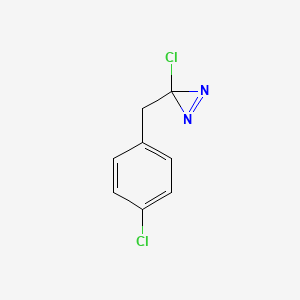
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17266 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and an ethanone group at the 3-position, along with an acetic acid moiety
Preparation Methods
The synthesis of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine with ethanone under specific reaction conditions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and purity. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the synthesis .
Chemical Reactions Analysis
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Scientific Research Applications
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The acetic acid group can participate in acid-base reactions, further influencing its biological effects .
Comparison with Similar Compounds
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be compared with similar compounds such as quinoline derivatives and other pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
acetic acid;5-acetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2.C2H4O2/c1-5(9)6-2-3-7(10)8-4-6;1-2(3)4/h2-4H,1H3,(H,8,10);1H3,(H,3,4) |
InChI Key |
QDYVUJGWGJNCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)C=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


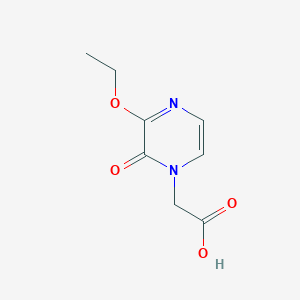
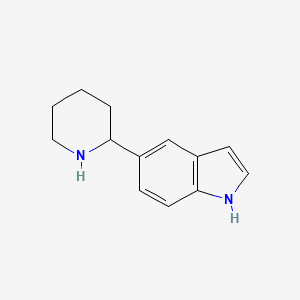

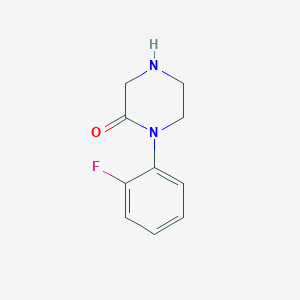
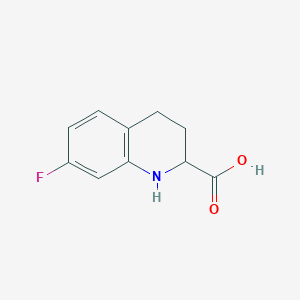


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

